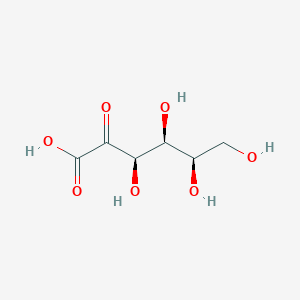

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid

Overview

Description

“(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid” is also known as Shikimic acid . It is a cyclohexene, a six-membered ring compound, with three hydroxyl groups (-OH) and a carboxylic acid group (-COOH) . The molecular weight of Shikimic acid is 174.15 .

Molecular Structure Analysis

The molecular structure of Shikimic acid consists of a cyclohexene ring with three hydroxyl groups and a carboxylic acid group . The IUPAC name for Shikimic acid is "(3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylate" .Physical And Chemical Properties Analysis

Shikimic acid has a molecular weight of 174.15 . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.Scientific Research Applications

Chlorogenic Acid (CGA) as a Model for Scientific Research Applications

Chlorogenic acid, a compound with similarities in functional groups (hydroxy and carboxylic acid functionalities) to "(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid," serves as an interesting case study for scientific research applications. CGA has been extensively studied for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension properties, among others. It modulates lipid metabolism and glucose homeostasis, offering potential therapeutic roles in managing hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's diverse biological activities highlight the potential research applications of polyhydroxy acids in developing natural food additives, therapeutic agents, and in the study of disease mechanisms (Naveed et al., 2018).

Mechanism of Action

Target of Action

Provitamin C, also known as (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid, xylo-2-Hexulosonic acid, or d-sorbosonic acid, primarily targets cells throughout the body due to its essential role as a potent antioxidant . It is crucial for the synthesis of collagen, a protein that provides structure and strength to various body tissues .

Mode of Action

Provitamin C interacts with its targets by donating electrons, which neutralizes free radicals and other reactive oxygen species within cells . This prevents oxidative stress, which can damage cells and contribute to aging and diseases like cancer . Additionally, provitamin C acts as a cofactor in several enzymatic reactions, such as the conversion of the neurotransmitter dopamine to norepinephrine .

Biochemical Pathways

Provitamin C is involved in numerous biochemical pathways. It plays a crucial role in the synthesis of collagen, a key component of connective tissues . It also contributes to the regulation of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide . Its antioxidant property is associated with the reduction of cancer incidences .

Pharmacokinetics

The pharmacokinetics of provitamin C is complex. Regulated primarily by a family of saturable sodium-dependent vitamin C transporters (SVCTs), the absorption and elimination of provitamin C are highly dose-dependent . The tissue-specific expression levels and subtypes of these SVCTs result in a compartmentalized distribution pattern with a diverse range of organ concentrations of provitamin C at homeostasis .

Result of Action

The action of provitamin C results in several molecular and cellular effects. Its antioxidant properties help protect cells from damage by neutralizing harmful free radicals and reducing oxidative stress . This can help prevent a variety of health conditions, including heart disease and cancer . Furthermore, provitamin C contributes to the maintenance of the vascular system and plays a role in the reduction of atherogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of provitamin C. For instance, exposure to light, heat, and air can degrade provitamin C, reducing its effectiveness . Additionally, certain lifestyle factors, such as diet and smoking, can affect the body’s ability to absorb and utilize provitamin C . Therefore, it’s important to store provitamin C properly and maintain a healthy lifestyle to ensure its maximum effectiveness.

Biochemical Analysis

Biochemical Properties

Provitamin C participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a cofactor for several enzymes, enhancing their activity . The nature of these interactions is often covalent, where Provitamin C binds to these biomolecules, altering their structure and function .

Cellular Effects

Provitamin C has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, Provitamin C contributes to collagen synthesis, wound healing processes, bone formation facilitation, immune system enhancement, and iron absorption promotion .

Molecular Mechanism

The mechanism of action of Provitamin C is multifaceted. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Provitamin C can act as both a pro-oxidant and an antioxidant, emphasizing its broad impact on health and well-being .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Provitamin C change over time. It has been observed that Provitamin C shows stability, but also undergoes degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Provitamin C vary with different dosages in animal models . Some studies have observed threshold effects, where certain effects only occur above a specific dosage . High doses of Provitamin C can also lead to toxic or adverse effects .

Metabolic Pathways

Provitamin C is involved in several metabolic pathways. It interacts with various enzymes and cofactors . These interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

Provitamin C is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Provitamin C can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36389-86-3 (mono-hydrochloride salt) | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901313625 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16533-48-5 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)